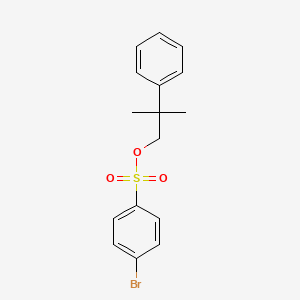
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol is an organic compound that features a unique combination of functional groups, including an acetic acid moiety, a dioxolane ring, and a methylpentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolane ring through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions. The resulting dioxolane is then subjected to a series of reactions to introduce the methylpentene chain and the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the formation of the desired product. Purification steps, including distillation and chromatography, are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, alkylated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol: shares similarities with other compounds containing dioxolane rings and acetic acid groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the acetic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
35334-61-3 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-8(4-5-10)2-3-9-11-6-7-12-9;1-2(3)4/h4,9-10H,2-3,5-7H2,1H3;1H3,(H,3,4) |
Clave InChI |
IWEXAAHNUDWLRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CCC1OCCO1.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



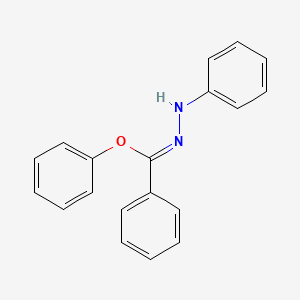

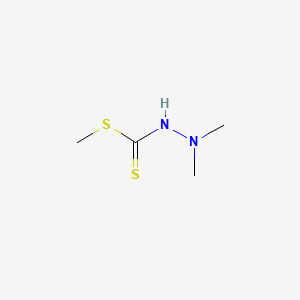

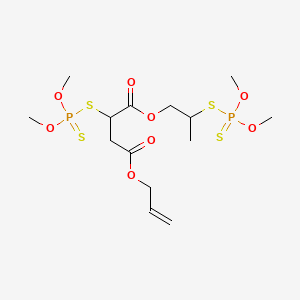
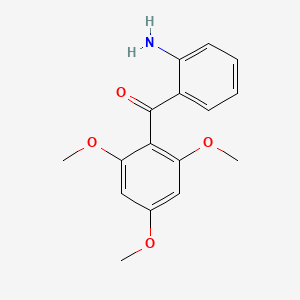

![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
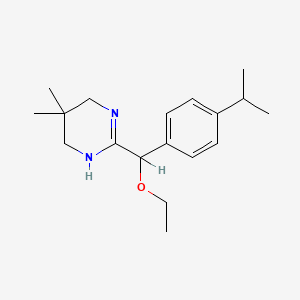
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
